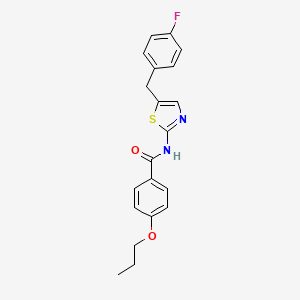

N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-2-11-25-17-9-5-15(6-10-17)19(24)23-20-22-13-18(26-20)12-14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIKTWDTFJTPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted benzyl halide with thiourea under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures.

Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced by reacting the thiazole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction is typically performed in an aprotic solvent like dimethylformamide (DMF).

Formation of Propoxybenzamide Moiety: The final step involves the reaction of the fluorobenzyl thiazole intermediate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the propoxybenzamide moiety, converting it to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting bacterial or fungal infections due to the thiazole ring’s known antimicrobial properties.

Biological Studies: It can be used in studies investigating the interaction of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the propoxybenzamide moiety can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

- 4-Propoxy vs. 4-Tetrazol-1-yl (Compound 3d): Replacing the 4-propoxy group with a 4-(1H-tetrazol-1-yl) substituent (as in 3d) significantly enhances cytotoxicity. Compound 3d demonstrated nanomolar IC₅₀ values (56.4 nM against K-562 leukemia cells), attributed to the tetrazole ring’s ability to engage in hydrogen bonding and improve target affinity .

- 4-Propoxy vs. 4-Methoxy (Compound 35): In 35 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide), a methoxy group is part of a trifluoromethoxy-benzoyl moiety. Fluorinated substituents like trifluoromethoxy enhance metabolic stability and electron-withdrawing effects, which may improve pharmacokinetics compared to the non-fluorinated propoxy group .

Thiazole Ring Modifications

- 5-(4-Fluorobenzyl) vs. 5-(Morpholinomethyl/Piperazinyl): Compounds 4d–4i (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature morpholine or piperazine substituents on the thiazole ring. These polar groups improve solubility but may reduce membrane permeability compared to the lipophilic fluorobenzyl group. For example, 4g (4-methylpiperazinyl) showed moderate activity, suggesting that bulky substituents might sterically hinder target binding .

5-(4-Fluorobenzyl) vs. 5-Bromo (Compound in ) :

The bromine atom in N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide introduces steric bulk and electronegativity, which could alter binding kinetics. However, bromine’s larger atomic radius may reduce compatibility with certain enzyme active sites compared to the smaller fluorine atom .

Heterocyclic Replacements and Hybrid Structures

- Thiazole vs. 1,2,4-Triazole (Compounds 7–9): Compounds 7–9 (e.g., 7: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione) replace the thiazole core with a 1,2,4-triazole ring. The thione group in 7–9 also engages in distinct hydrogen-bonding patterns compared to the thiazole’s nitrogen atoms .

- Thiazole vs. However, this larger structure may reduce bioavailability compared to the simpler thiazole in the target compound .

Structural and Pharmacokinetic Insights

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Fluorine’s Role : The 4-fluorobenzyl group in the target compound balances lipophilicity and metabolic resistance, whereas halogenated benzamides (e.g., 2,4-difluoro in ) enhance electronic effects but may increase toxicity .

Propoxy vs. Polar Groups : The propoxy chain offers moderate hydrophobicity, while tetrazole (in 3d ) or piperazinyl (in 4g ) groups optimize polarity for specific targets .

Heterocyclic Flexibility : Thiazole derivatives generally exhibit better membrane permeability than bulkier triazoles or benzo-fused analogs .

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide is a synthetic organic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C20H19FN2O2S

- CAS Number : 305376-50-5

- Molecular Weight : 372.44 g/mol

The compound features a thiazole ring, which is a common motif in bioactive molecules, enhancing its interaction with various biological targets.

Currently, the specific biological targets and mechanisms of action for this compound remain largely unknown. However, thiazole derivatives are often associated with antimicrobial properties and potential anticancer activities due to their ability to interact with cellular macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Thiazole compounds are recognized for their antimicrobial effects. Research indicates that derivatives of thiazole can exhibit significant activity against various bacterial and fungal strains. The presence of the fluorobenzyl group in this compound may enhance its lipophilicity and metabolic stability, potentially improving its efficacy as an antimicrobial agent.

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties. For instance, related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for these compounds indicate their potential effectiveness in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study evaluating the antitumor activity of thiazole derivatives found that certain modifications significantly influenced their potency. For example, compounds with specific substituents on the benzamide moiety demonstrated enhanced inhibitory effects on lung cancer cells compared to their parent compounds. This suggests that further structural optimization of this compound could lead to improved therapeutic agents .

Potential Applications

- Medicinal Chemistry : This compound can serve as a lead molecule for developing new drugs targeting infections or cancer.

- Biological Studies : It can be utilized in studies exploring the interactions between thiazole derivatives and biological macromolecules.

- Materials Science : The unique structure may allow applications in developing materials with specific electronic or optical properties.

- Chemical Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. For example, coupling a thiazole intermediate (e.g., 5-(4-fluorobenzyl)thiazol-2-amine) with 4-propoxybenzoyl chloride under anhydrous conditions. Pyridine or DMF is often used as a solvent, with reaction temperatures maintained at 0–5°C to minimize side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final product crystallization from methanol are critical for high yields (>70%) .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine), using coupling agents like HATU, and inert atmospheres (N₂/Ar) improve efficiency .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for H-2 in thiazole) and substitution patterns in the benzamide .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for analogous thiazol-2-yl benzamides .

- Contradictions : Discrepancies in mass spectra (e.g., unexpected [M+H]+ peaks) may arise from solvent adducts; re-analysis in alternative ionization modes (ESI vs. APCI) is advised .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., CDK7 inhibition, IC₅₀ < 10 μM in some thiazole derivatives) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on the 4-fluorobenzyl and propoxy substituents?

- Approach :

- Substituent Variation : Replace 4-fluorobenzyl with chlorobenzyl or methyl groups to assess electronic effects on bioactivity .

- Propoxy Chain Modification : Shorten to ethoxy or extend to butoxy to evaluate hydrophobic interactions in target binding .

- Key Findings :

| Substituent | Activity Trend (vs. Parent Compound) |

|---|---|

| 4-Cl-Benzyl | ↑ Anticancer (HepG2 IC₅₀: 8.2 μM) |

| Ethoxy | ↓ Solubility, ↑ Metabolic Stability |

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Techniques :

- Molecular Docking : Simulate binding to CDK7 or PFOR enzymes using AutoDock Vina (PDB: 5FMM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Case Study : Analogous thiazole derivatives disrupt ATP binding in kinases via H-bonding with Asp86 and hydrophobic interactions with Leu78 .

Q. How should contradictory data on solubility and in vitro/in vivo efficacy be addressed?

- Resolution Strategies :

- Solubility Enhancement : Use co-solvents (DMSO:PEG400) or nanoformulation (liposomes) to improve bioavailability .

- Metabolic Stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., propoxy chain oxidation) for structural shielding .

- Data Validation : Cross-validate cytotoxicity results across 3+ cell lines and orthogonal assays (e.g., apoptosis via Annexin V) .

Methodological Considerations Table

| Parameter | Recommended Protocol | Reference |

|---|---|---|

| Synthesis Yield | 70–85% via low-temperature coupling | |

| Purity Threshold | >95% (HPLC, 254 nm) | |

| Anticancer Screening | MTT assay, 48h incubation, IC₅₀ calculation | |

| SAR Optimization | QSAR modeling (Molinspiration, SwissADME) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.